3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile: is a heterocyclic compound with the molecular formula C8H9N3 . It is characterized by a pyrazole ring substituted with a cyclopropyl group at the third position, a methyl group at the first position, and a nitrile group at the fifth position.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a valuable idea for treatment .
Mode of Action
It’s possible that this compound interacts with its targets in a manner similar to other pyrazole derivatives . These interactions could lead to changes in the activity of the target, potentially influencing cellular processes .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile . These factors could include pH, temperature, presence of other compounds, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or amines.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: In chemistry, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength. It finds applications in the production of polymers and advanced materials .
Comparison with Similar Compounds
- 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-amino-5-cyclopropyl-1H-pyrazole
- 5-methyl-1H-pyrazole
Comparison: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group enhances the compound’s ability to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-cyclopropyl-2-methylpyrazole-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-11-7(5-9)4-8(10-11)6-2-3-6/h4,6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLYXMIBGIEOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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